Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane
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Overview
Description
Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. This compound features a phosphane core with oxo, diphenyl, and 2-phenyl-1-(trimethylsilyl)ethenyl substituents, making it an interesting subject for research in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-phenyl-1-(trimethylsilyl)ethenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Shares the phosphane core but lacks the 2-phenyl-1-(trimethylsilyl)ethenyl substituent.
Trimethylsilylphosphine: Contains the trimethylsilyl group but differs in the overall structure.
Uniqueness
Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane is unique due to its combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
372166-93-3 |
---|---|
Molecular Formula |
C23H25OPSi |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(1-diphenylphosphoryl-2-phenylethenyl)-trimethylsilane |
InChI |
InChI=1S/C23H25OPSi/c1-26(2,3)23(19-20-13-7-4-8-14-20)25(24,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3 |
InChI Key |
KRAPHZZYHCFVGR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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